molecular formula C19H14ClN5O B2489225 1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea CAS No. 862811-90-3

1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea

Cat. No. B2489225
CAS RN: 862811-90-3
M. Wt: 363.81
InChI Key: QZLJXWWTDBPPET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from base chemicals to the final product. A study by Rao et al. (2011) describes a method for synthesizing pyrimidine derivatives, indicating the potential pathway for creating complex compounds like 1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea. This method is efficient and convenient, suggesting the involvement of reagents like N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) for the synthesis of pyrimidone and pyrimidine derivatives (Rao et al., 2011).

Molecular Structure Analysis

The determination and analysis of molecular structure are crucial for understanding the compound's chemical behavior. Sun et al. (2022) synthesized a related compound, elucidating its structure through spectrometry and X-ray diffraction, providing insights into molecular conformation and stability (Sun et al., 2022). These methods likely apply to the compound , revealing detailed structural information.

Chemical Reactions and Properties

Chemical reactions and properties, including reactivity and interaction with other substances, are essential for compound characterization. Bazin et al. (2013) explored functionalizing imidazo[1,2-a]pyridine derivatives, highlighting the compound's potential reactivity and versatility in synthesis processes (Bazin et al., 2013). Such studies offer insights into how 1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea might react under various conditions.

Physical Properties Analysis

Understanding the physical properties, including melting point, solubility, and crystalline structure, is vital for compound handling and application. The crystal structure analysis of a similar compound by Hu et al. (2007) provides a glimpse into the physical characteristics that can be expected for 1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea, revealing how molecular arrangements affect the physical properties (Hu et al., 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, play a crucial role in determining a compound's applicability in various scientific and industrial fields. The work by Saracoglu et al. (2019) on 2-oxopyrimidin-1(2H)-yl-urea derivatives offers insight into the chemical properties through spectroscopic techniques and quantum-chemical calculations, providing a foundation for understanding the chemical behavior of similar compounds (Saracoglu et al., 2019).

Scientific Research Applications

Synthesis and Reactivity

Researchers have developed efficient methodologies for synthesizing pyrimidine and imidazole derivatives, leveraging compounds similar to "1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea". For instance, Rao et al. (2011) reported a simple and efficient method for the synthesis of 3,4-dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives using N,N′-dichlorobis(2,4,6-trichlorophenyl)urea as a new reagent, highlighting the compound's role in facilitating the synthesis of pyrimidone and pyrimidine derivatives Tetrahedron Letters.

Antimicrobial Activity

Another significant area of application is the exploration of antimicrobial properties. Ladani et al. (2009) prepared derivatives of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which, upon cyclization with urea and thiourea, exhibited antibacterial and antifungal activities, underscoring the potential of these compounds in developing new antimicrobial agents ChemInform.

Environmental Degradation

In environmental science, the degradation behavior of related sulfonylurea herbicides in soil was studied by Morrica et al. (2001), providing insights into the environmental fate of these compounds. The study highlighted the degradation pathways and half-life of imazosulfuron, a compound with structural similarities, in different soil conditions Pest management science.

Synthesis of Heterocyclic Compounds

Kravchenko et al. (2018) reviewed the development of new methods for the synthesis of glycolurils and their analogues, which include pharmacologically active compounds, explosives, and gelators, demonstrating the broad applications of these heterocyclic compounds in science and technology Russian Chemical Reviews.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O/c20-14-5-7-15(8-6-14)22-19(26)23-16-4-1-3-13(11-16)17-12-25-10-2-9-21-18(25)24-17/h1-12H,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLJXWWTDBPPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea

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